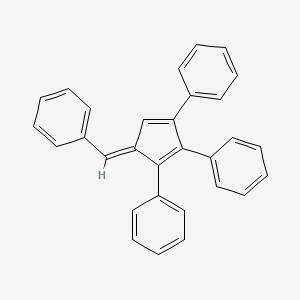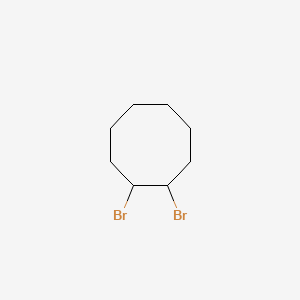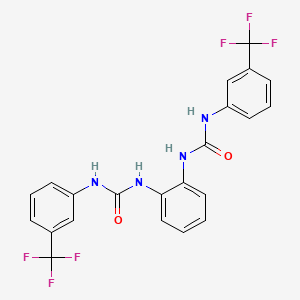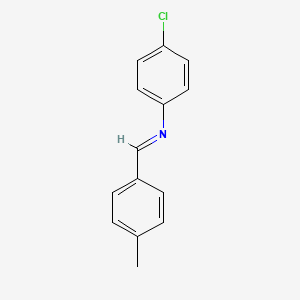
p-Methylbenzylidene-(4-chlorophenyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Methylbenzylidene-(4-chlorophenyl)-amine: is an organic compound with the molecular formula C14H13NCl. It is a derivative of benzylidene and is known for its unique chemical properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Methylbenzylidene-(4-chlorophenyl)-amine typically involves the condensation reaction between p-methylbenzaldehyde and 4-chloroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Methylbenzylidene-(4-chlorophenyl)-amine can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form p-Methylbenzyl-(4-chlorophenyl)-amine.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of p-Methylbenzyl-(4-chlorophenyl)-amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: p-Methylbenzylidene-(4-chlorophenyl)-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and chemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of p-Methylbenzylidene-(4-chlorophenyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
- p-Methylbenzylidene-(4-fluorophenyl)-amine
- p-Methylbenzylidene-(4-bromophenyl)-amine
- p-Methylbenzylidene-(4-iodophenyl)-amine
Comparison:
- p-Methylbenzylidene-(4-chlorophenyl)-amine is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties compared to its fluorine, bromine, and iodine analogs.
- The chlorine derivative may exhibit different biological activities and industrial applications due to variations in electronegativity and atomic size.
This comprehensive overview highlights the significance of this compound in various scientific and industrial domains
Properties
CAS No. |
29574-09-2 |
|---|---|
Molecular Formula |
C14H12ClN |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C14H12ClN/c1-11-2-4-12(5-3-11)10-16-14-8-6-13(15)7-9-14/h2-10H,1H3 |
InChI Key |
SVBOXOCGNZRUGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





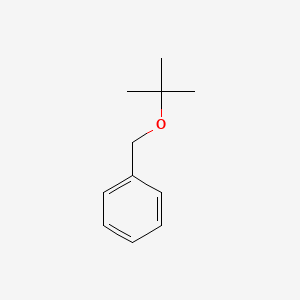



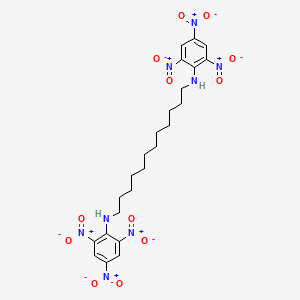

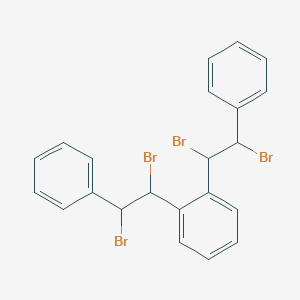
![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B11955399.png)
